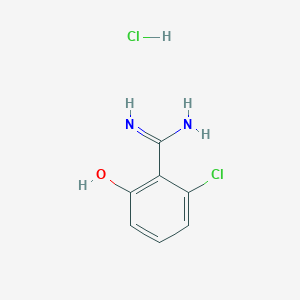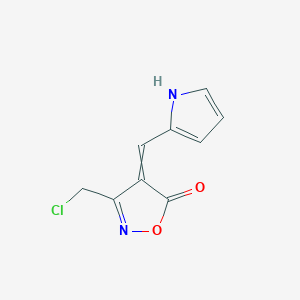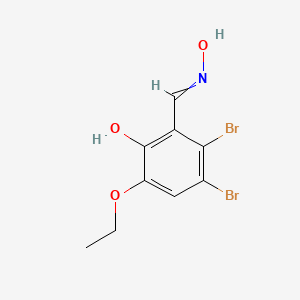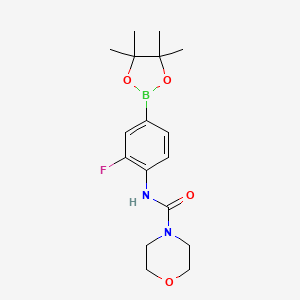![molecular formula C29H25BF2N4 B1460097 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide CAS No. 1337979-86-8](/img/structure/B1460097.png)
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Overview
Description
The compound “5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide” is a complex organic molecule. It has a molecular weight of 380.2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19BF2N2O2/c1-12-17(10-27)14(3)25-20(12)19(16-8-6-5-7-9-16)21-13(2)18(11-28)15(4)26(21)22(25,23)24/h5-11,25H,3H2,1-2,4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Fluorescent Labeling Agents
This compound is a type of BODIPY dye, which are commonly used as fluorescent labeling agents . They can be attached to various molecules to allow for visualization under a fluorescence microscope .
Photosensitizers
BODIPY dyes, including this compound, can be used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon absorption of light .
Anticancer Drugs
BODIPY dyes have potential applications in the development of anticancer drugs . The fluorescent properties of these compounds can be used to track the distribution and accumulation of the drug in the body .
Fluorescent Imaging of Cellular Thiols
BODIPY can be used as an electron donor for thiol-based probes for fluorescent imaging of cellular thiols . This can be useful in studying the role of thiols in various cellular processes .
Organic Light Emitting Diodes (OLEDs)
BODIPY may also be used as a modified dye in the fabrication of organic light emitting diodes (OLEDs) . OLEDs are used in various electronic devices like televisions and mobile phones .
Nanomaterial Studies
The compound has been used in the synthesis of a new pH insensitive and hydrolytically stable fluorophore for carbohydrate nanomaterial in vivo studies . This fluorophore is based on the high quantum yield Boron-dipyrromethene (BODIPY) fluorescent center and is equipped with a reactive handle for convenient attachment to polysaccharides .
Sensor Development
BODIPY dyes are used in the development of various types of sensors . Their ability to fluoresce makes them useful in creating sensors that can detect the presence of certain substances .
Bioconjugation of Metal Nanoparticles
BODIPY dyes can be used for the bioconjugation of metal nanoparticles for improved biological interfaces . This can enhance the interaction between biological systems and nanoparticles, which is important in fields like drug delivery and biosensing .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BF2N4/c1-18-25(23-10-14-33-15-11-23)20(3)35-28(18)27(22-8-6-5-7-9-22)29-19(2)26(24-12-16-34-17-13-24)21(4)36(29)30(35,31)32/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOFHEZVMVCAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=CC=C5)C)C6=CC=NC=C6)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





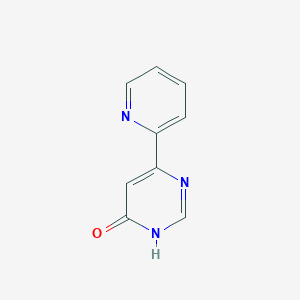
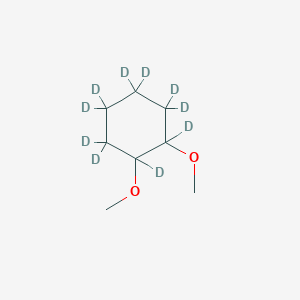
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
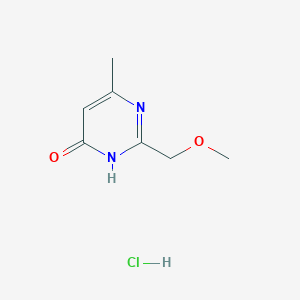
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
